molecular formula C8H16O2S B7767733 3-Mercaptohexyl acetate CAS No. 145937-71-9

3-Mercaptohexyl acetate

Cat. No.: B7767733
CAS No.: 145937-71-9
M. Wt: 176.28 g/mol
InChI Key: JUCARGIKESIVLB-MRVPVSSYSA-N
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Description

3-Mercaptohexyl acetate is an organic compound with the molecular formula C8H16O2S. It is known for its distinctive fruity odor, often described as reminiscent of tropical fruits such as guava and passionfruit . This compound is used primarily in the flavor and fragrance industry due to its pleasant aroma.

Preparation Methods

3-Mercaptohexyl acetate can be synthesized through the esterification of 3-mercaptohexanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

3-Mercaptohexyl acetate undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Mercaptohexyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-mercaptohexyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity odor . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.

Comparison with Similar Compounds

3-Mercaptohexyl acetate can be compared with other similar compounds, such as:

Properties

CAS No.

145937-71-9

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

[(3R)-3-sulfanylhexyl] acetate

InChI

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

JUCARGIKESIVLB-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](CCOC(=O)C)S

SMILES

CCCC(CCOC(=O)C)S

Canonical SMILES

CCCC(CCOC(=O)C)S

boiling_point

186.00 °C. @ 760.00 mm Hg

density

0.991-0.996

physical_description

clear liquid

solubility

284.5 mg/L @ 25 °C (est)
insoluble in water;  soluble in ethanol and heptane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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